4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound's framework serves as a precursor in the synthesis of various heterocyclic compounds with promising antibacterial properties. For instance, novel benzimidazole-tethered oxazepine hybrids have been synthesized, exhibiting good yields and showing potential as nonlinear optical (NLO) materials due to their electronic properties (Almansour et al., 2016). Such compounds could have implications in the development of new materials for technological applications.
Anticancer Potential
Research into the compound's derivatives indicates their potential in anticancer therapy. For example, derivatives have shown proapoptotic activity in melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). The structural versatility of the compound allows for the synthesis of various analogs, which can be optimized for higher activity and selectivity towards cancer cells.
Enzyme Inhibition
The compound and its derivatives have been investigated for their enzyme inhibitory activities, particularly against human carbonic anhydrases, which are relevant in various physiological processes including respiration, acid-base balance, and ion transport (Sapegin et al., 2018). This suggests potential applications in designing inhibitors for therapeutic use in conditions where these enzymes are dysregulated.
Novel Synthetic Pathways
The structural core of "4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide" facilitates the development of novel synthetic pathways for creating complex molecular architectures. This includes the synthesis of polycyclic compounds through ring-forming cascade reactions, offering new strategies for constructing biologically active molecules (Xu et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting FXa, the compound can prevent the formation of blood clots .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts this cascade, preventing the formation of thrombin and, ultimately, a blood clot . This can have downstream effects on other processes that depend on the coagulation cascade, such as wound healing.
Pharmacokinetics
This suggests that it is well-absorbed from the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . This can be beneficial in the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .
Properties
IUPAC Name |
4-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-1-10(2-4-11)15(20)19-12-5-6-14-13(9-12)16(21)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCVJOCZBNIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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